

Application Notes and Protocols for Eriocitrin in Cell Culture Studies

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Compound of Interest

Compound Name: *Honyucitrin*

Cat. No.: *B599478*

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Introduction

Eriocitrin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention in biomedical research due to its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3][4] In cell culture models, eriocitrin has demonstrated a range of effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and modulation of key signaling pathways involved in cell proliferation and survival.[5][6][7] These findings suggest its potential as a therapeutic agent in various diseases.

These application notes provide a comprehensive overview of the cellular effects of eriocitrin and detailed protocols for researchers and drug development professionals interested in studying its mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative effects of eriocitrin on cell viability and apoptosis in various cell lines as reported in the literature.

Table 1: Effect of Eriocitrin on Cell Viability

Cell Line	Concentration (μM)	Incubation Time (h)	% Inhibition of Cell Viability	Reference
HepG2 (Hepatocellular Carcinoma)	50	48	~40%	[6]
Huh7 (Hepatocellular Carcinoma)	75	48	~50%	[6]
HUVEC (Endothelial Cells)	100	24	Not specified, but significant	[5][8]
HK-2 (Kidney Cells)	1, 2, 4	Not specified	Dose-dependent increase in viability under OGD/R	[9]

Table 2: Effect of Eriocitrin on Apoptosis

Cell Line	Concentration (μM)	Incubation Time (h)	% Apoptotic Cells	Reference
HUVEC (Endothelial Cells)	25, 50, 100	24	Dose-dependent increase	[5][10]
HepG2 (Hepatocellular Carcinoma)	50, 75	48	Dose-dependent increase	[6]
Huh7 (Hepatocellular Carcinoma)	50, 75	48	Dose-dependent increase	[6]
HK-2 (Kidney Cells)	1, 2, 4	Not specified	Dose-dependent decrease under OGD/R	[9]

Experimental Protocols

Here are detailed protocols for key experiments to assess the cellular effects of eriocitrin.

1. Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the effect of eriocitrin on the viability of adherent cell lines.

- Materials:
 - Target cell line (e.g., HepG2, HUVEC)
 - Complete culture medium
 - Eriocitrin (dissolved in DMSO and diluted in culture medium)
 - 96-well plates
 - Cell Counting Kit-8 (CCK-8)
 - Microplate reader
- Procedure:
 - Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
 - Prepare serial dilutions of eriocitrin in complete culture medium.
 - Remove the medium from the wells and add 100 µL of the eriocitrin dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
 - Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
 - Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.

- Calculate cell viability as a percentage of the vehicle control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying eriocitrin-induced apoptosis using flow cytometry.

- Materials:

- Target cell line
- Complete culture medium
- Eriocitrin
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Phosphate Buffered Saline (PBS)
- Flow cytometer

- Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of eriocitrin for the desired time.
- Harvest the cells by trypsinization and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension to a new tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cells.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.

- Analyze the cells by flow cytometry within one hour.

3. Western Blot Analysis

This protocol is to detect changes in protein expression in key signaling pathways upon eriocitrin treatment.

- Materials:

- Target cell line
- Eriocitrin
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., against VEGFR2, p-VEGFR2, Akt, p-Akt, mTOR, p-mTOR, Caspase-3, Bax, Bcl-2, β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

- Procedure:

- Treat cells with eriocitrin as required.
- Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.

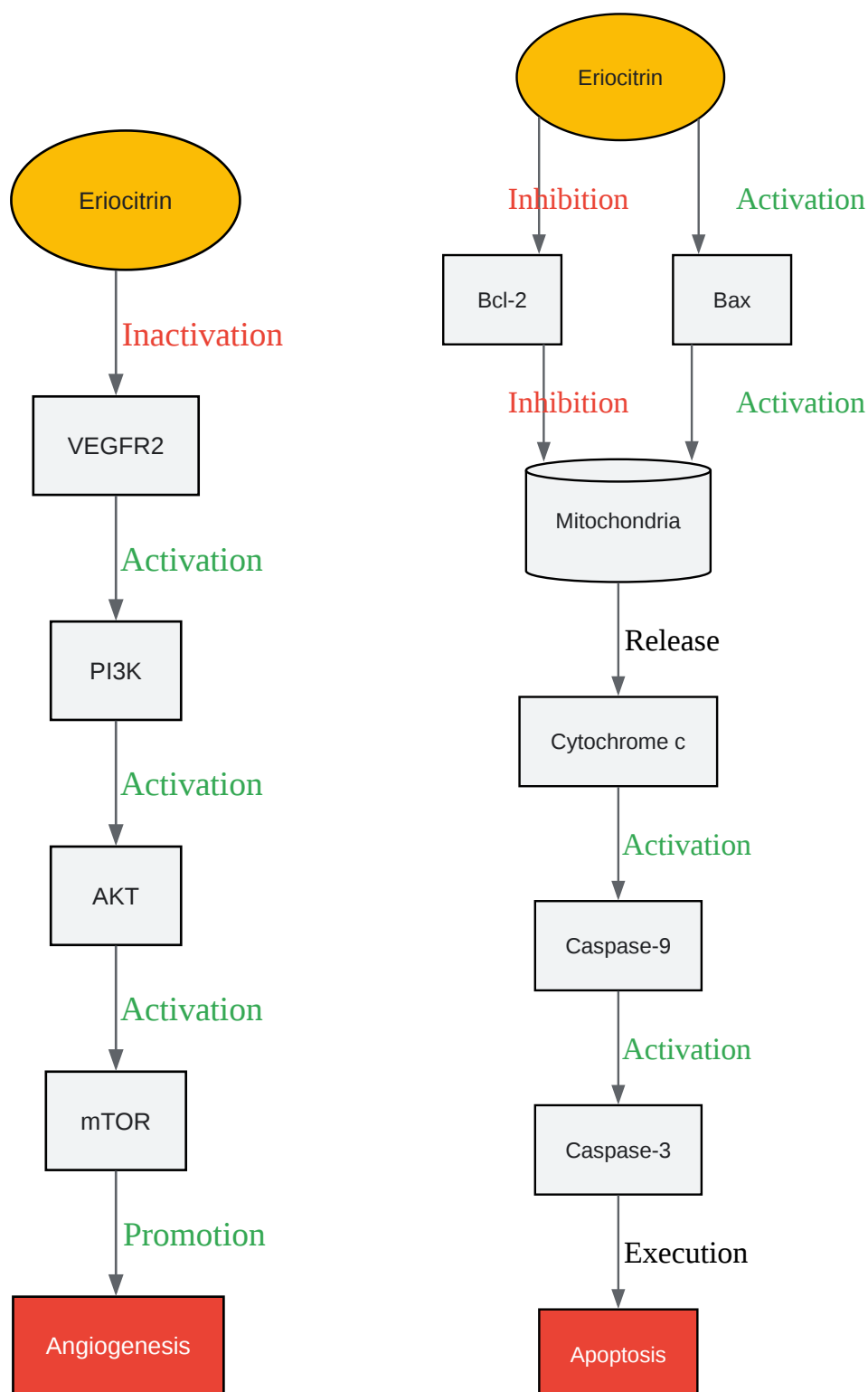
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

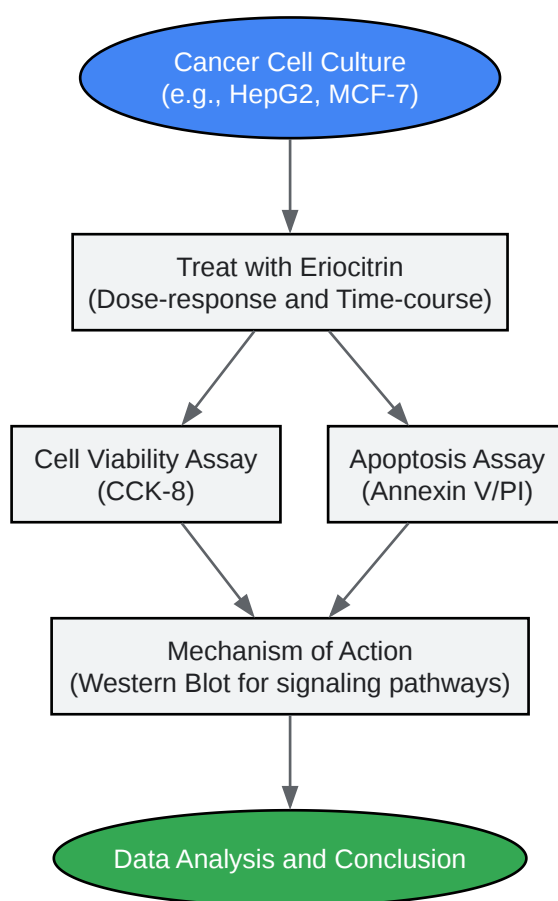
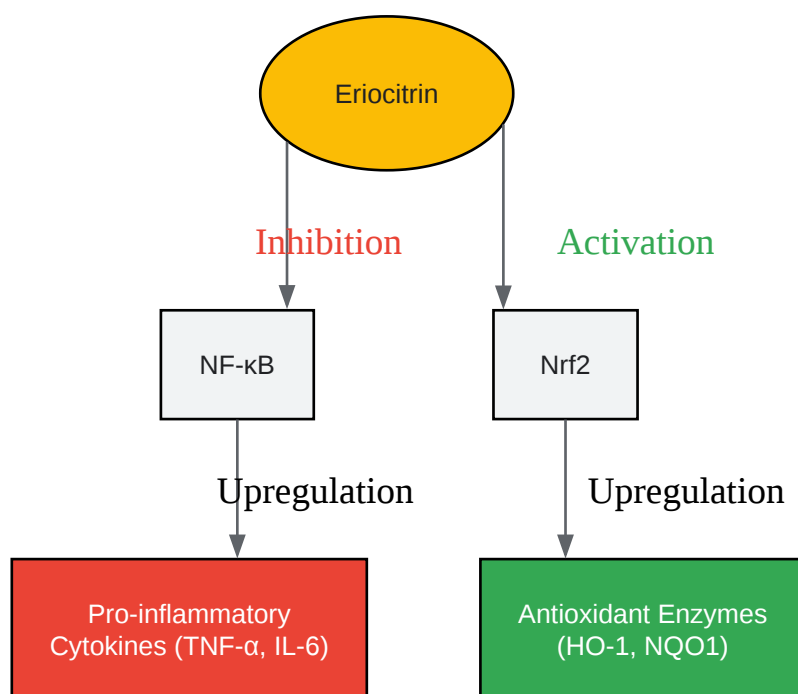
Signaling Pathways and Visualizations

Eriocitrin has been shown to modulate several key signaling pathways involved in cell growth, survival, and inflammation.

1. Inhibition of VEGFR2-Mediated Angiogenesis

Eriocitrin inhibits angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling cascade, the PI3K/AKT/mTOR pathway.^{[5][8]} This leads to decreased proliferation, migration, and tube formation of endothelial cells, such as HUVECs.^[5]





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